molecular formula C14H16FN5OS B4422594 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B4422594
M. Wt: 321.38 g/mol
InChI Key: DUUMWFLXPNCERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential for various applications in the field of biochemistry.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include effects on neurotransmitter systems, ion channels, and various enzymes in the body. Additionally, this compound has been shown to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its unique structure and potential for various applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for studying various processes in the body. However, one limitation of using this compound is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research involving 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for various applications in the field of biochemistry. Finally, future research could focus on identifying potential side effects and limitations of using this compound in scientific research.

Scientific Research Applications

The unique structure of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide makes it a potential candidate for various scientific research applications. One potential application is in the field of drug discovery, where this compound could be used as a lead compound for the development of new drugs. Additionally, this compound could be used in the study of various biochemical pathways and physiological processes.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5OS/c15-11-3-1-2-4-12(11)20-7-5-19(6-8-20)9-13(21)17-14-18-16-10-22-14/h1-4,10H,5-9H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMWFLXPNCERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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